ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound characterized by its intricate molecular structure. Comprising various functional groups, it holds significant potential in diverse scientific fields. The compound's unique arrangement enables it to engage in various chemical reactions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the thiazole ring through the reaction of a thioamide with a haloketone. Subsequently, the quinazolinone ring is synthesized by reacting an anthranilic acid derivative with a suitable acylating agent. The final step entails the esterification of the resulting intermediate with ethanol under acidic conditions, yielding the target compound.
Industrial Production Methods: In an industrial setting, the compound's production is scaled up using batch or continuous processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, ensure high yield and purity. Industrial production often incorporates advanced techniques like high-performance liquid chromatography (HPLC) and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride yield reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, varying temperatures depending on the desired product.
Major Products:
Oxidation yields quinazoline N-oxide derivatives.
Reduction produces reduced derivatives.
Substitution introduces various functional groups, expanding the compound's utility.
Scientific Research Applications
The compound finds applications in several domains:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Serves as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
Studied for its potential as an enzyme inhibitor, impacting various biological pathways.
Evaluated for antimicrobial and antifungal activities.
Medicine:
Investigated for its potential as a drug candidate, targeting specific enzymes or receptors.
Explored for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the synthesis of advanced materials with specialized properties.
Applied in the development of new agricultural chemicals.
Mechanism of Action
Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects through various mechanisms:
Molecular Targets:
The compound interacts with specific enzymes, inhibiting their activity and modulating biological pathways.
It binds to receptors, altering their signaling and influencing cellular processes.
Pathways Involved:
Inhibition of enzyme activity affects metabolic pathways, potentially leading to therapeutic effects.
Interaction with cellular receptors influences signal transduction, impacting cell growth and differentiation.
Comparison with Similar Compounds
Ethyl (2-aminothiazol-4-yl)acetate: Lacks the quinazolinone moiety, limiting its biological activity.
Methyl (2-{[(2-hydroxyquinazolin-4(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but different ester group, impacting its reactivity and applications.
Ethyl 2-{[(quinazolin-4-yl)amino]thiazol-4-yl}acetate:
Overall, ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate's distinctive structure and reactivity make it a versatile compound with significant scientific research applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-2-26-14(23)7-10-9-27-16(18-10)20-13(22)8-21-15(24)11-5-3-4-6-12(11)19-17(21)25/h3-6,9H,2,7-8H2,1H3,(H,19,25)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWMIRBEKSIOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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